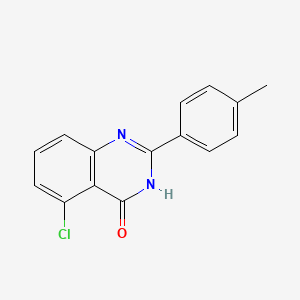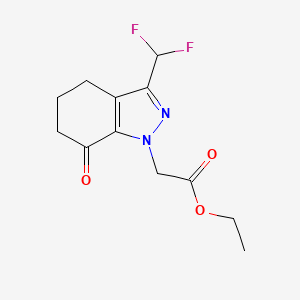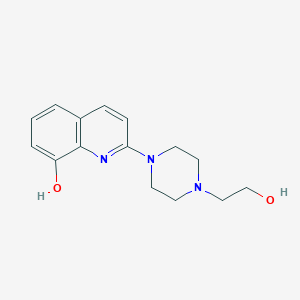![molecular formula C16H22N2O2 B11850044 Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate CAS No. 1334499-88-5](/img/structure/B11850044.png)
Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano es un compuesto heterocíclico que presenta una estructura espiro, que es una disposición única en la que dos anillos están conectados a través de un solo átomo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano generalmente implica un proceso de varios pasos. Un método común incluye la condensación de N-bencilpiperidona con aminas y ácido tioglicólico apropiados en tolueno bajo condiciones de reflujo. Esta reacción se ve facilitada por el uso de una trampa Dean-Stark para eliminar el agua, lo que impulsa la reacción hasta su finalización .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para el 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de procesos rentables y respetuosos con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano tiene varias aplicaciones en la investigación científica:
Química médica: Se está explorando su potencial como agente terapéutico, particularmente en el desarrollo de fármacos antiulcerosos.
Ciencia de los materiales: Su estructura espiro única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Catálisis: Se puede utilizar como catalizador o precursor de catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano implica su interacción con dianas moleculares específicas. Por ejemplo, se ha estudiado como un posible inhibidor de la proteína quinasa 1 de interacción con el receptor (RIPK1), que juega un papel en la necroptosis, una forma de muerte celular programada. Al inhibir RIPK1, el compuesto puede bloquear la activación de la vía de la necroptosis, mostrando un potencial terapéutico en diversas enfermedades inflamatorias .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 2,8-diazaspiro[4.5]decan-1-ona: Estos compuestos comparten una estructura espiro similar y se han estudiado por su potencial como inhibidores de RIPK1.
Derivados de 1-tia-4,8-diazaspiro[4.5]decan-3-ona: Estos compuestos han mostrado actividad antiulcerosa y están relacionados estructuralmente con el 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano.
Singularidad
El 1-carboxilato de bencilo 1,6-diazaspiro[4.5]decano es único debido a su estructura espiro específica y la presencia de un grupo bencilo, que puede influir en su reactividad química y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en diversos campos científicos.
Propiedades
Número CAS |
1334499-88-5 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
benzyl 1,10-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-13-14-7-2-1-3-8-14)18-12-6-10-16(18)9-4-5-11-17-16/h1-3,7-8,17H,4-6,9-13H2 |
Clave InChI |
CGAJLTLGAIPAKP-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

